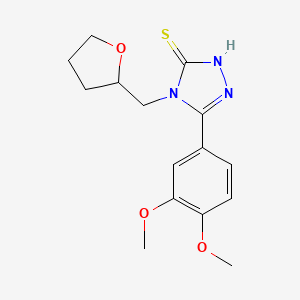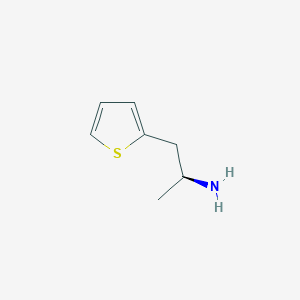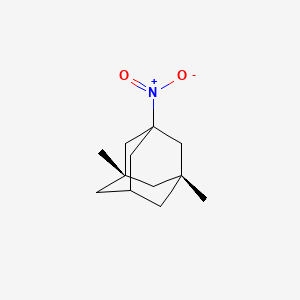
3,5-DiMethyl-1-nitroadaMantane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3S,5R,7R)-1,3-dimethyl-5-nitroadamantane is a chemical compound belonging to the adamantane family. Adamantane derivatives are known for their rigid, diamond-like structure, which imparts unique physical and chemical properties. This particular compound features a nitro group and two methyl groups attached to the adamantane core, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,5R,7R)-1,3-dimethyl-5-nitroadamantane typically involves the nitration of 1,3-dimethyladamantane. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through the formation of a nitronium ion, which then attacks the adamantane core to introduce the nitro group.
Industrial Production Methods
Industrial production of (1R,3S,5R,7R)-1,3-dimethyl-5-nitroadamantane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
(1R,3S,5R,7R)-1,3-dimethyl-5-nitroadamantane undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methyl groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form different products.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under suitable conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: Formation of (1R,3S,5R,7R)-1,3-dimethyl-5-aminoadamantane.
Substitution: Various substituted adamantane derivatives depending on the substituent introduced.
Oxidation: Formation of nitroso or nitro derivatives depending on the extent of oxidation.
Scientific Research Applications
(1R,3S,5R,7R)-1,3-dimethyl-5-nitroadamantane has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other adamantane derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in designing drugs with rigid structures to enhance binding affinity and specificity.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (1R,3S,5R,7R)-1,3-dimethyl-5-nitroadamantane involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing cellular processes. The rigid adamantane core provides stability and enhances the compound’s ability to interact with biological macromolecules, potentially affecting pathways involved in microbial inhibition or antiviral activity.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyladamantane: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-nitroadamantane: Lacks the methyl groups, which can influence its physical and chemical properties.
1,3-dimethyl-5-aminoadamantane:
Uniqueness
(1R,3S,5R,7R)-1,3-dimethyl-5-nitroadamantane is unique due to the presence of both nitro and methyl groups on the adamantane core. This combination imparts distinct reactivity and properties, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
(1S,3R)-1,3-dimethyl-5-nitroadamantane |
InChI |
InChI=1S/C12H19NO2/c1-10-3-9-4-11(2,6-10)8-12(5-9,7-10)13(14)15/h9H,3-8H2,1-2H3/t9?,10-,11+,12? |
InChI Key |
FUZZFPVZJGQAKD-WSVSKBAQSA-N |
Isomeric SMILES |
C[C@@]12CC3C[C@@](C1)(CC(C3)(C2)[N+](=O)[O-])C |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3aR,5R,6aS)-2,2-dimethyl-6-oxo-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl benzoate](/img/structure/B11762638.png)
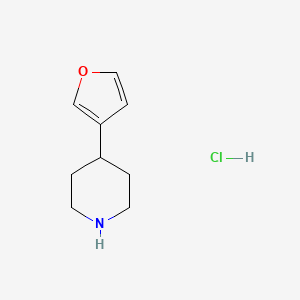

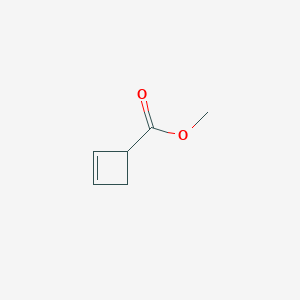
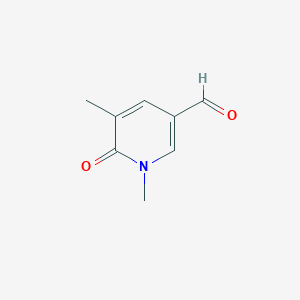
![3-[3-(Trifluoromethyl)pyridin-2-yl]azetidin-3-ol](/img/structure/B11762662.png)
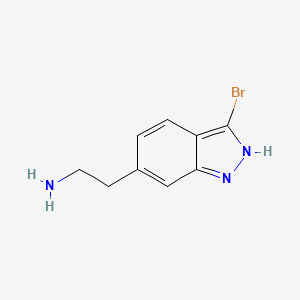
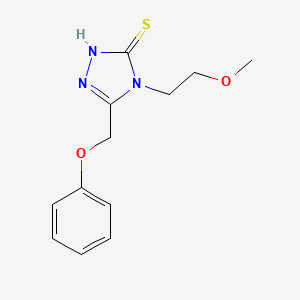
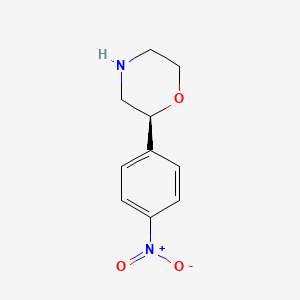

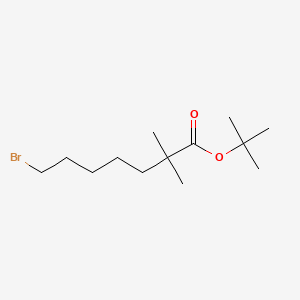
![(1S,2R)-1-(4-bromophenyl)-2-[(prop-2-en-1-yl)amino]propane-1,3-diol](/img/structure/B11762681.png)
